molecular formula C42H90NO7P B12687987 Einecs 262-920-0 CAS No. 61702-57-6

Einecs 262-920-0

Cat. No.: B12687987
CAS No.: 61702-57-6
M. Wt: 752.1 g/mol
InChI Key: SJZZDLZBGLQGCG-UHFFFAOYSA-N
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Description

2-Methoxy-4-methylphenol (B1669609) is a phenolic organic compound that has garnered significant attention across various scientific disciplines. It is recognized as a key component of wood creosote (B1164894) and is a product of lignin (B12514952) pyrolysis. sigmaaldrich.comnih.gov Its presence in natural sources and its formation during the thermal processing of biomass contribute to its relevance in fields ranging from food chemistry to environmental science.

The identification of 2-Methoxy-4-methylphenol in scientific research is facilitated by a clear understanding of its systematic name and numerous common aliases.

The compound is most commonly referred to as 2-Methoxy-4-methylphenol, but it is also widely known by its trivial name, creosol. fishersci.se In literature, it is frequently identified as 4-Methylguaiacol, highlighting its structural relationship to guaiacol (B22219). fishersci.sesigmaaldrich.com The multiplicity of names necessitates careful cross-referencing when reviewing historical and contemporary research. A comprehensive list of its identifiers is provided below.

Identifier Type Identifier Source
IUPAC Name 2-methoxy-4-methylphenol fishersci.se
CAS Number 93-51-6 fishersci.sesigmaaldrich.comsigmaaldrich.com
EC Number 202-252-9 fishersci.sechemspider.com
Common Synonym Creosol fishersci.sesigmaaldrich.comsigmaaldrich.com
Common Synonym 4-Methylguaiacol fishersci.sesigmaaldrich.comsigmaaldrich.com
Other Alias 2-Methoxy-p-cresol fishersci.sesigmaaldrich.com
Other Alias 4-Hydroxy-3-methoxytoluene fishersci.sechemspider.com
Other Alias Homoguaiacol fishersci.se

This table is not exhaustive but represents the most common identifiers in scientific literature.

2-Methoxy-4-methylphenol is classified as a methoxyphenol, a class of compounds characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety. europa.eueuropa.eu It is a methylated derivative of guaiacol. This structural classification is central to its chemical properties and its role in various research areas.

Scientific studies frequently investigate 2-Methoxy-4-methylphenol alongside other methoxyphenols like guaiacol and syringol as markers for wood smoke exposure. nih.goveuropa.eu For instance, research has been conducted to develop urinary assays for these compounds to enable the biological monitoring of individuals exposed to wood smoke. europa.eu In the context of food and beverage science, 2-Methoxy-4-methylphenol and guaiacol are studied as key volatile compounds that can be imparted to wine from smoke-exposed grapes, with research demonstrating that their glycosidic conjugates can hydrolyze and release these aromatic compounds over time. europa.eu It is also a significant component of the aroma of black-ripe table olives. sigmaaldrich.com

The history of 2-Methoxy-4-methylphenol is intrinsically linked to the discovery and application of creosote. Creosote, a complex mixture derived from the distillation of wood tar or coal tar, was first identified as a unique substance in 1832 by Carl Reichenbach. Wood creosote, which contains guaiacol and creosol (2-Methoxy-4-methylphenol), was first prepared in Germany in 1830 and saw use for medicinal purposes.

Early research and application focused on the entire creosote mixture. It was recognized for its preservative qualities, leading to its widespread industrial use for protecting wood structures like railway ties and marine pilings from decay, a practice that began with John Bethall's patented pressure treatment process in 1838. In the 19th century, creosote was also investigated for its antiseptic properties in medicine, with early reports on its use for treating wounds, ulcers, and infections.

The evolution of analytical chemistry allowed researchers to separate and identify the individual components of creosote. This led to a shift in research trajectories, moving from the study of the crude mixture to the investigation of its constituent compounds, such as 2-Methoxy-4-methylphenol. This allowed for a more precise understanding of the properties and activities attributed to the mixture.

Contemporary research on 2-Methoxy-4-methylphenol is diverse and expanding into new scientific and industrial domains. One significant area of interest is in the valorization of biomass. As a primary product derived from the pyrolysis of lignin, 2-Methoxy-4-methylphenol is being investigated as a potential platform chemical and a component of biofuels. Studies aim to optimize its recovery from biocrude to enhance the economic viability of integrated biorefineries.

In the field of chemical ecology, research has identified 2-Methoxy-4-methylphenol as a potent insect repellent. It was identified as a key repellent compound from waterbuck odor, leading to the development of synthetic repellent technologies to protect cattle from tsetse flies.

Furthermore, the compound serves as a valuable intermediate in chemical synthesis. Its antioxidant and antimicrobial properties have led to its use in the formulation of personal care products and as a building block in the synthesis of active pharmaceutical ingredients. At high concentrations, it is studied as a neurotoxin and uremic toxin, while at low concentrations, research indicates it may promote neural differentiation.

Properties

CAS No.

61702-57-6

Molecular Formula

C42H90NO7P

Molecular Weight

752.1 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;dioctadecyl hydrogen phosphate

InChI

InChI=1S/C36H75O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h3-36H2,1-2H3,(H,37,38);8-10H,1-6H2

InChI Key

SJZZDLZBGLQGCG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCCCCC.C(CO)N(CCO)CCO

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methoxy 4 Methylphenol

De Novo Synthesis Pathways and Precursor Chemistry

The synthesis of 2-Methoxy-4-methylphenol (B1669609) can be approached from various precursors, with notable pathways starting from abundant phenolic compounds like vanillin (B372448). These methods are increasingly being optimized to align with the principles of green chemistry.

Synthesis from Phenol (B47542) and Vanillin Derivatives

A primary route to 2-Methoxy-4-methylphenol involves the reduction of vanillin (4-hydroxy-3-methoxybenzaldehyde). This process, a form of hydrodeoxygenation (HDO), targets the aldehyde group of vanillin. Various catalytic systems have been developed to achieve high conversion and selectivity. For instance, palladium supported on carbon nanofibers (Pd/CNF) has been shown to be an effective catalyst for the hydrodeoxygenation of vanillin to 2-Methoxy-4-methylphenol. researchgate.net The reaction typically proceeds via the formation of vanillyl alcohol as an intermediate. d-nb.info

Studies have demonstrated that under specific conditions (100 °C and 5 bar H₂ in water), a Pd/CNF catalyst can achieve significant conversion of vanillin. researchgate.net Another efficient system involves a noble metal-free Ni-Co-P/HAP (hydroxyapatite) amorphous alloy catalyst, which can achieve a vanillin conversion of up to 97.86% with a 93.97% selectivity for 2-Methoxy-4-methylphenol using formic acid as an in-situ hydrogen source. rsc.org Carbon dots supporting palladium have also been explored for this transformation. researchgate.net

Table 1: Catalytic Systems for the Synthesis of 2-Methoxy-4-methylphenol from Vanillin

Catalyst Hydrogen Source Temperature (°C) Pressure Conversion (%) Selectivity for 2-Methoxy-4-methylphenol (%) Reference
Pd/CNF H₂ 100 5 bar Not specified High researchgate.net
Ni-Co-P/HAP Formic Acid Optimized Not specified 97.86 93.97 rsc.org
Co-ZIF/BC H₂ 240 1.5 MPa 96.28 86.57 researchgate.net
Pd/TiO₂-CNx H₂ 150 10 bar 91 78 mdpi.com

This table is interactive. You can sort and filter the data by clicking on the headers.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 2-Methoxy-4-methylphenol. A key aspect is the use of renewable feedstocks, with lignin-derived compounds like vanillin being a prime example. nih.gov The use of water as a solvent, as seen in the Pd/CNF catalyzed hydrodeoxygenation of vanillin, is another green aspect, avoiding volatile organic solvents. researchgate.net Furthermore, the development of non-precious metal catalysts, such as the Ni-Co-P/HAP system, reduces reliance on expensive and rare metals like palladium and platinum. rsc.org The synthesis of Schiff bases from vanillin has also been demonstrated using water as a solvent with a stirrer method, representing a green synthetic route. researchgate.net

Catalytic Processes in 2-Methoxy-4-methylphenol Production and Derivatization

Catalysis plays a pivotal role not only in the synthesis of 2-Methoxy-4-methylphenol but also in its conversion to other valuable chemicals. Key processes include aerobic oxidation and hydrodeoxygenation.

Aerobic Oxidation for Functionalization (e.g., to Vanillin) and Catalyst Identification

The selective aerobic oxidation of the methyl group of 2-Methoxy-4-methylphenol provides a reverse pathway to produce vanillin, a widely used flavor and fragrance compound. rsc.org This transformation represents a significant benzylic C(sp³)–H oxyfunctionalization. Research has shown that cobalt-based catalysts in alkaline solutions are highly effective for this reaction. acs.orgacs.org

Table 2: Cobalt-Catalyzed Aerobic Oxidation of 2-Methoxy-4-methylphenol to Vanillin

Catalyst Precursor Base Vanillin Yield (%) Key Finding Reference
CoCl₂ NaOH 90 Acts as a precatalyst acs.orgacs.org
Co₃O₄ (untreated) NaOH 6 Poor initial activity acs.orgacs.org
Co₃O₄ (treated) NaOH 85 Activity restored by forming active nanoparticles acs.orgacs.org

This table is interactive. You can sort and filter the data by clicking on the headers.

Hydrodeoxygenation Mechanisms and Catalytic Selectivity

Hydrodeoxygenation (HDO) is a critical upgrading process for bio-oils and their model compounds, including 2-Methoxy-4-methylphenol. The goal is to selectively remove oxygen atoms to produce hydrocarbons or less oxygenated, more stable molecules. The HDO of 2-Methoxy-4-methylphenol can proceed through different pathways, including demethoxylation and dehydroxylation.

The selectivity of HDO reactions is highly dependent on the catalyst and reaction conditions. For instance, in the HDO of vanillin to produce 2-Methoxy-4-methylphenol, the reaction proceeds via hydrogenation of the aldehyde group to an alcohol, followed by dehydroxylation of the resulting benzylic alcohol. mdpi.com Catalysts like Ni/mordenite have shown high potential for HDO through decarboxylation, dehydroxylation, and demethoxylation pathways. researchgate.net Zirconia-supported catalysts (e.g., Ir/ZrO₂ and Ni/ZrO₂) have also been investigated for the HDO of phenolic compounds. d-nb.info Ir/ZrO₂ showed higher activity for complete deoxygenation to cyclohexane (B81311) compared to Ni/ZrO₂. d-nb.info The choice of catalyst support, such as different types of carbon or zeolites, also significantly influences the catalytic activity and product distribution. researchgate.netmdpi.comresearchgate.net

Derivatization Strategies and Functional Group Transformations

The phenol, methoxy (B1213986), and methyl functional groups on 2-Methoxy-4-methylphenol provide multiple sites for derivatization, leading to a wide array of new molecules with tailored properties.

One significant strategy involves the condensation of 2-Methoxy-4-methylphenol with aldehydes like formaldehyde (B43269), acetaldehyde, and propionaldehyde (B47417) to synthesize bisphenols. nih.govacs.org These bisphenols can be further reacted to create renewable bis(cyanate) esters, which are precursors to high-performance thermosetting resins with glass transition temperatures ranging from 219 to 248 °C. nih.govacs.org

Another important derivatization is the formation of Schiff bases. This typically involves a condensation reaction between a phenolic aldehyde and a primary amine. researchgate.net For example, 2-Methoxy-4-methylphenol derivatives can be synthesized by reacting vanillin with primary amines, followed by reduction, or by reacting 2-methoxy-4-methylphenol itself with formaldehyde and methylamine. uhi.ac.uk These Schiff base derivatives have been investigated for their antioxidant properties. researchgate.net

Further functionalization can be achieved through reactions like electrophilic aromatic substitution, oxidation of the phenolic hydroxyl group to quinones, and methylation. smolecule.com Azo-imine derivatives have also been synthesized from vanillin, which is structurally related to 2-Methoxy-4-methylphenol, indicating a potential pathway for creating chromophoric derivatives. kemdikbud.go.id Derivatization with boron trifluoride has also been reported as a method to create complexes for analytical purposes, such as in LC-MS assays. nih.gov

Table of Compound Names

Common Name/TypeSystematic Name (where available)
2-Methoxy-4-methylphenol2-Methoxy-4-methylphenol
Creosol2-Methoxy-4-methylphenol
Vanillin4-Hydroxy-3-methoxybenzaldehyde
PhenolPhenol
CatecholBenzene-1,2-diol
Vanillyl alcohol(4-Hydroxy-3-methoxyphenyl)methanol
Cobalt(II) chlorideCobalt(II) chloride
Cobalt(II,III) oxideCobalt(II,III) oxide
Sodium hydroxideSodium hydroxide
N-HydroxyphthalimideN-Hydroxyphthalimide
CyclohexaneCyclohexane
Bis(cyanate) esters-
FormaldehydeMethanal
AcetaldehydeEthanal
PropionaldehydePropanal
Schiff bases-
Azo-imine derivatives-
Boron trifluorideBoron trifluoride
PalladiumPalladium
NickelNickel
CobaltCobalt
PhosphorusPhosphorus
Hydroxyapatite-
IridiumIridium
ZirconiaZirconium dioxide
Mordenite-

Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions for modifying the hydroxyl group of 2-Methoxy-4-methylphenol, leading to the formation of valuable esters.

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester and water. In the context of 2-Methoxy-4-methylphenol, its phenolic hydroxyl group can react with various carboxylic acids under acidic conditions to yield the corresponding esters. smolecule.com For instance, the reaction with acetic acid would produce 2-methoxy-4-methylphenyl acetate (B1210297). The general mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack by the oxygen of the hydroxyl group of 2-Methoxy-4-methylphenol. aocs.org

A specific example is the synthesis of ethyl 2-(2-methoxy-4-methylphenoxy)acetate, which can be achieved through direct esterification by reacting 2-Methoxy-4-methylphenol with ethyl acetate in the presence of an acid catalyst. smolecule.com

Transesterification , or ester exchange, involves the reaction of an ester with an alcohol to form a new ester and a new alcohol. This process is often catalyzed by either an acid or a base. aocs.org 2-Methoxy-4-methylphenol can participate in transesterification reactions to produce various esters. For example, it can be reacted with a methyl ester in the presence of a suitable catalyst to yield the corresponding 2-methoxy-4-methylphenyl ester and methanol. smolecule.com The reaction of pyridin-2-yl 2-methylbenzoate (B1238997) with phenols, including those similar in structure to 2-Methoxy-4-methylphenol, can be efficiently catalyzed by potassium carbonate. rsc.org

These esterification and transesterification reactions are crucial for synthesizing a variety of derivatives from 2-Methoxy-4-methylphenol, which may have applications in different fields. smolecule.com

Condensation Reactions for Advanced Materials (e.g., Schiff Bases, Bisphenols)

Condensation reactions involving 2-Methoxy-4-methylphenol are pivotal in the synthesis of advanced materials such as Schiff bases and bisphenols. These reactions typically involve the formation of a larger molecule from smaller units with the elimination of a small molecule like water.

Schiff Bases , also known as imines, are compounds containing a carbon-nitrogen double bond. iucr.orgatlantis-press.com They are generally formed through the condensation of a primary amine with an aldehyde or ketone. atlantis-press.comresearchgate.netmdpi.org 2-Methoxy-4-methylphenol can be a precursor to aldehydes that then react to form Schiff bases. For example, vanillin, which can be hydrogenated to 2-Methoxy-4-methylphenol, is a common starting material for Schiff base synthesis. chemicalbook.comatlantis-press.comresearchgate.netmdpi.org

A study detailed the synthesis of a Schiff base, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, from the reaction of 2-amino-4-methylphenol (B1222752) with 4-methoxynaphthalene-1-carbaldehyde. iucr.org Another example is the synthesis of 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol from vanillin and p-anisidine, which yielded 95% of the product. atlantis-press.comresearchgate.net

Bisphenols are a class of chemicals that contain two hydroxyphenyl groups. A series of renewable bisphenols have been synthesized from 2-Methoxy-4-methylphenol (creosol) through stoichiometric condensation with short-chain aldehydes. nih.govgoogle.comsemanticscholar.org These reactions offer a potential route to replace bisphenol A (BPA) with compounds derived from abundant biomass. nih.govgoogle.com

The selective coupling of aldehydes to the creosol ring can be controlled by the choice of catalyst. Zinc acetate has been shown to be a selective catalyst for the ortho-coupling of formaldehyde. nih.govgoogle.com In contrast, dilute solutions of hydrochloric acid (HCl) and hydrobromic acid (HBr) are effective catalysts for the selective coupling of aldehydes at the position meta to the hydroxyl group. nih.gov These acid solutions have the advantage of being recyclable and reusable without a significant loss in activity or yield. nih.gov

The resulting bisphenols can be further reacted to create other advanced materials. For instance, they have been used to prepare a series of renewable bis(cyanate) esters. acs.orgresearchgate.netacs.orgscientificlabs.iefishersci.nothermofisher.com These cyanate (B1221674) esters have been characterized and show potential for producing high-performance thermosetting resins. acs.orgacs.org

Table 1: Examples of Condensation Reactions with 2-Methoxy-4-methylphenol Derivatives

Reactants Product Type Catalyst/Conditions Yield Reference(s)
2-amino-4-methylphenol, 4-methoxynaphthalene-1-carbaldehyde Schiff Base Methanol, stirring - iucr.org
Vanillin, p-anisidine Schiff Base Water, stirrer method 95% atlantis-press.comresearchgate.net
2-Methoxy-4-methylphenol, Formaldehyde Bisphenol Zinc Acetate Good nih.govgoogle.com
2-Methoxy-4-methylphenol, Acetaldehyde Bisphenol Dilute HCl or HBr Good nih.govgoogle.com

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile displaces a leaving group on a molecule. While 2-Methoxy-4-methylphenol itself is more prone to electrophilic substitution on the aromatic ring, its derivatives can undergo nucleophilic substitution.

For instance, the methoxy group on derivatives of 2-Methoxy-4-methylphenol can participate in nucleophilic substitution reactions, leading to the formation of various other derivatives. smolecule.com The hydroxyl group can also be converted into a better leaving group to facilitate substitution.

A key application of nucleophilic aromatic substitution is in the synthesis of aryloxy phenols. This involves the reaction of an aryl halide with a phenoxide, which acts as the nucleophile. mdpi.com For example, 2-Methoxy-4-methylphenol can be deprotonated to form a phenoxide, which can then react with an activated aryl halide.

Furthermore, derivatives of 2-Methoxy-4-methylphenol can be synthesized via nucleophilic substitution. For example, 2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride synthesis involves the introduction of a methylamino group onto a 2-methoxyphenol derivative, which can be considered a nucleophilic substitution process. smolecule.com

Table 2: Chemical Compounds Mentioned

Compound Name Other Names Molecular Formula
2-Methoxy-4-methylphenol Einecs 262-920-0, Creosol C₈H₁₀O₂
Acetic Acid - CH₃COOH
Acetaldehyde - C₂H₄O
2-amino-4-methylphenol - C₇H₉NO
Bisphenol A BPA C₁₅H₁₆O₂
Ethyl 2-(2-methoxy-4-methylphenoxy)acetate - C₁₂H₁₆O₄
Formaldehyde - CH₂O
Hydrochloric Acid HCl HCl
Hydrobromic Acid HBr HBr
2-Methoxy-4-[(methylamino)methyl]phenol hydrochloride - C₉H₁₄ClNO₂
2-methoxy-4-methylphenyl acetate - C₁₀H₁₂O₃
4-methoxynaphthalene-1-carbaldehyde - C₁₂H₁₀O₂
(E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol - C₁₉H₁₇NO₂
2-methoxy-4-((4-methoxyphenylimino)methyl)phenol - C₁₅H₁₅NO₃
p-anisidine - C₇H₉NO
Propionaldehyde - C₃H₆O
Pyridin-2-yl 2-methylbenzoate - C₁₃H₁₁NO₂
Vanillin - C₈H₈O₃
Zinc Acetate - Zn(CH₃COO)₂

Biochemical Pathways and Biosynthetic Origins of 2 Methoxy 4 Methylphenol

Natural Occurrence and Biogenesis in Biological Systems

2-Methoxy-4-methylphenol (B1669609) is a naturally occurring compound found in a variety of biological systems, from plants to mammals. nih.govamericanchemicalsuppliers.com It is recognized as an endogenous metabolite, signifying its presence within biological organisms as a product of their metabolic processes. medchemexpress.commedchemexpress.comchemondis.com

Phytochemical Profiles and Plant-Derived Biogenesis

2-Methoxy-4-methylphenol has been identified in a range of plants. It is a known component of wood smoke and is found in the roots of Pinus species. sigmaaldrich.comventos.com The compound is also a volatile component of roasted coffee beans and black olives. caymanchem.com Its presence has been reported in various peppers (Capsicum annuum), corn, and anise. nih.gov

The biogenesis of 2-Methoxy-4-methylphenol in plants is linked to the shikimate pathway, a crucial metabolic route for the biosynthesis of aromatic amino acids and other aromatic compounds. It is considered a pyrolysis product of plant biomass, particularly from the thermal degradation of lignin (B12514952). caymanchem.com Lignin, a complex polymer abundant in plant cell walls, is rich in phenolic structures that can be converted to compounds like 2-Methoxy-4-methylphenol.

Table 1: Documented Plant Sources of 2-Methoxy-4-methylphenol

Plant SpeciesCommon NamePart of Plant
Pinus sp.PineRoots ventos.com
Capsicum annuumBell PepperFruit nih.gov
Coffea sp.CoffeeBeans (roasted) caymanchem.com
Olea europaeaOliveFruit caymanchem.com
Zea maysCornKernels
Pimpinella anisumAniseSeed

Metabolomic Context as an Endogenous Metabolite

Beyond its presence in plants, 2-Methoxy-4-methylphenol is classified as an endogenous metabolite in other organisms as well. americanchemicalsuppliers.commedchemexpress.commedchemexpress.comchemondis.com It has been detected in human feces, suggesting its origin from either dietary intake, gut microbiota metabolism, or as a product of human metabolic pathways. In the context of metabolomics, which is the large-scale study of small molecules within cells, tissues, or organisms, 2-Methoxy-4-methylphenol and its derivatives, such as 2-Methoxy-4-methylphenol sulfate, are listed in databases like the Metabolomics Workbench. metabolomicsworkbench.orgmetabolomicsworkbench.org This indicates their relevance in studies aiming to understand the metabolic state of an organism.

Microbial Transformations and Enzymatic Bioconversion Processes

Microorganisms and their enzymes play a significant role in the synthesis and transformation of 2-Methoxy-4-methylphenol. These biocatalytic processes are of interest for the production of this and other valuable aromatic compounds from renewable resources.

Biocatalytic Production by Microorganisms (e.g., Yeast)

Certain microorganisms, including specific strains of yeast, are capable of producing 2-Methoxy-4-methylphenol. For instance, some spoilage yeasts like Brettanomyces can produce this compound in wine and beer. wikipedia.org The production pathways in these microorganisms are often linked to the degradation of phenolic compounds present in the fermentation medium. researchgate.net Research has indicated that the production of 2-Methoxy-4-methylphenol can be associated with Lactobacillus, Acetobacter, and Brettanomyces. researchgate.netresearchgate.net In the context of winemaking, the choice of yeast strain can influence the levels of volatile phenols like 2-methoxy-4-methylphenol in the final product. researchgate.net

Enzymatic Conversion from Precursors (e.g., Ferulic Acid)

The enzymatic conversion of precursor molecules is a key route for the biosynthesis of 2-Methoxy-4-methylphenol. Ferulic acid, a hydroxycinnamic acid abundant in plant cell walls, is a well-known precursor. researchgate.net Microorganisms such as Saccharomyces cerevisiae (brewer's yeast) and Pseudomonas fluorescens can convert ferulic acid into 2-methoxy-4-vinylphenol (B128420), which is a closely related compound. researchgate.netebi.ac.uk This conversion is catalyzed by enzymes like ferulic acid decarboxylase. researchgate.net

Furthermore, the enzyme vanillyl-alcohol oxidase (VAO) has been shown to catalyze the oxidation of creosol (2-Methoxy-4-methylphenol) to vanillin (B372448). wur.nl This reaction proceeds through a two-step process where vanillyl alcohol is formed as an intermediate. wur.nl This highlights the role of specific enzymes in the biotransformation of 2-Methoxy-4-methylphenol.

Table 2: Key Enzymes and Microorganisms in 2-Methoxy-4-methylphenol Metabolism

Enzyme/MicroorganismPrecursorProductProcess
Brettanomyces sp.Phenolic compounds2-Methoxy-4-methylphenol wikipedia.orgFermentation
Lactobacillus sp., Acetobacter sp.Phenolic compounds2-Methoxy-4-methylphenol researchgate.netresearchgate.netFermentation
Saccharomyces cerevisiae (phenolic strains)Ferulic Acid2-Methoxy-4-vinylphenol researchgate.netebi.ac.ukDecarboxylation
Vanillyl-alcohol oxidase (VAO)2-Methoxy-4-methylphenolVanillin wur.nlOxidation

Mechanistic Investigations of 2 Methoxy 4 Methylphenol in Biological Systems

Cellular and Subcellular Interactions

Modulation of Cellular Senescence Mechanisms (e.g., via FAK-Akt-TWIST signaling)

2-Methoxy-4-methylphenol (B1669609) has been identified as a uremic toxin that can induce cellular senescence, which may impair the function of mesenchymal stem cells (MSCs). medchemexpress.commedchemexpress.com Studies have shown that at concentrations between 50 and 500 μM, this compound can trigger senescence in MSCs over a 72-hour period through the FAK-Akt-TWIST signaling pathway. medchemexpress.commedchemexpress.com The activation of Akt can lead to premature senescence by increasing intracellular reactive oxygen species (ROS) through greater oxygen consumption and by inhibiting the expression of ROS-scavenging molecules. nih.gov Cellular senescence is characterized by cell cycle arrest, which involves a reduction in the incorporation of BrdU and lower levels of Ki67 staining. google.com

Influence on Neural Differentiation and Neurotrophic Factor Secretion

Conversely, at lower concentrations, 2-Methoxy-4-methylphenol exhibits neurotrophic properties. In PC-12 cells, a low concentration of 1 µM over five days has been shown to promote neural differentiation and the secretion of Brain-Derived Neurotrophic Factor (BDNF). medchemexpress.com This suggests a dual role for the compound, where its effects are concentration-dependent, acting as a neurotoxin at high concentrations while promoting neural health at lower levels. medchemexpress.com

Regulation of Cell Cycle Progression and Protein Phosphorylation (e.g., Rb protein)

Research has demonstrated that a related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), can influence cell cycle progression. In NIH3T3 cells treated with the carcinogen benzo[a]pyrene, 2M4VP induced a dose-dependent inhibition of cell growth that correlated with a G1 phase arrest. ebi.ac.uk This effect is achieved by blocking the hyper-phosphorylation of the retinoblastoma (Rb) protein, a key regulator of the cell cycle. ebi.ac.uk However, 2M4VP did not appear to affect the expression of cyclin-dependent kinases CDK4 and CDK2. ebi.ac.uk

Molecular Interactions with Receptors and Enzymes

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase Isoenzymes, Myeloperoxidase)

2-Methoxy-4-methylphenol and its derivatives have been studied for their inhibitory effects on various enzymes. Phenolic compounds, including guaiacol (B22219) and catechol derivatives, have been shown to effectively inhibit certain human carbonic anhydrase (CA) isoenzymes, namely hCA I, II, IX, and XII. thegoodscentscompany.commdpi.com Carbonic anhydrases are metalloenzymes that play a crucial role in processes like pH regulation and are targets for various therapeutic agents. nih.govscbt.com

Furthermore, 2-Methoxy-4-methylphenol is a phenolic compound, and similar structures are known to interact with myeloperoxidase (MPO), a peroxidase enzyme involved in the body's immune response. ahajournals.orgabcam.com MPO catalyzes the formation of reactive oxygen species, and its inhibition is a target for managing inflammatory conditions. nih.govscbt.comnih.gov

Ligand-Protein Binding Dynamics (e.g., Molecular Docking with DNA Gyrase, Lipoprotein LpxC)

Molecular docking studies provide insights into the binding of 2-Methoxy-4-methylphenol and related compounds to protein targets. For instance, vanillyl alcohol oxidase (VAO), a flavoenzyme, catalyzes the conversion of p-creosol (2-methoxy-4-methylphenol) to vanillin (B372448). nih.govplos.org Computational simulations have identified the entry and exit paths for phenolic ligands like 2-methoxy-4-methylphenol to the active site of VAO. nih.govplos.org

In the context of antibacterial research, DNA gyrase is a well-established target. rsc.orgnih.govbiorxiv.org Molecular docking has been employed to study the binding of various inhibitors to DNA gyrase, aiming to overcome antibiotic resistance. acs.orgnih.govvisionpublisher.info While direct docking studies for 2-Methoxy-4-methylphenol with DNA gyrase are not extensively detailed in the provided context, the principles of ligand-protein interactions are fundamental to understanding its potential as a scaffold for inhibitor design. nih.gov Docking studies have been used to predict the binding affinity and mode of interaction for various ligands with the active sites of enzymes, providing a basis for further experimental validation. visionpublisher.infodoi.org

Microbiological and Microbial Ecosystem Interactions

2-Methoxy-4-methylphenol (Creosol) has demonstrated notable antimicrobial properties across a spectrum of bacterial species. Research indicates that this phenolic compound exhibits broad-spectrum activity, proving effective against both Gram-positive and Gram-negative bacteria. The primary mechanism of action for phenolic compounds like creosol is generally attributed to their ability to disrupt microbial cell membranes, leading to increased permeability, loss of cellular integrity, and eventual cell death. frontiersin.orgmdpi.com

In a specific investigation, 2-methoxy-4-methylphenol was tested against various bacterial species, including multidrug-resistant strains. The compound showed significant efficacy against Klebsiella pneumoniae carbapenemase-producing strains, with a minimum inhibitory concentration (MIC) ranging from 215 to 431 µg/mL and a minimum bactericidal concentration (MBC) of 431 µg/mL. nih.gov This demonstrates a bactericidal, rather than merely inhibitory, effect at this concentration. nih.gov The compound also displayed inhibitory activity against Pseudomonas aeruginosa and Bacillus cereus. nih.gov The antimicrobial action of related phenolic compounds, such as eugenol (B1671780), has been linked to the disruption of the cytoplasmic membrane's integrity and conformational changes in membrane proteins. frontiersin.org

Table 1: Antimicrobial Activity of 2-Methoxy-4-methylphenol against Specific Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Minimum Bactericidal Concentration (MBC) (µg/mL) Reference
Klebsiella pneumoniae (Carbapenemase-producing) 215 - 431 431 nih.gov
Pseudomonas aeruginosa 215 - 431 Not specified nih.gov
Bacillus cereus 215 - 431 Not specified nih.gov
Escherichia coli 215 - 431 Not specified nih.gov
Salmonella enterica Serotype Typhimurium 215 - 431 Not specified nih.gov
Staphylococcus aureus 215 - 431 Not specified nih.gov
Listeria monocytogenes 215 - 431 Not specified nih.gov

2-Methoxy-4-methylphenol is involved in the complex dynamics of the intestinal microbiome. It can be produced by the metabolic activity of gut bacteria on other dietary compounds. For instance, in vitro studies using human fecal microbiota have shown that chlorogenic acid can be metabolized into several compounds, including 2-methoxy-4-methylphenol. nih.gov This indicates that the compound is part of the metabolic landscape shaped by the colon's microbial ecosystem. nih.gov

Furthermore, direct administration of 2-methoxy-4-methylphenol has been shown to actively remodel the gut microbiota. medchemexpress.commedchemexpress.cn In a study involving mouse models, the administration of creosol led to significant alterations in the composition of the intestinal microbial community. medchemexpress.commedchemexpress.cn While these studies confirm the ability of 2-methoxy-4-methylphenol to influence the gut microbiome, the specific shifts in bacterial populations and the functional consequences of these changes are areas of ongoing investigation.

Antimicrobial Mechanisms against Specific Microbial Strains

Chemosensory and Semiochemical Roles

2-Methoxy-4-methylphenol functions as a potent semiochemical, specifically as a repellent against several arthropod vectors. Its mechanism is rooted in its chemical structure, which effectively triggers avoidance behaviors in these species.

Tsetse Flies (Glossina spp.): The compound is a powerful repellent for savannah tsetse flies, such as Glossina pallidipes and Glossina morsitans morsitans. 34.250.91fao.org Its repellency is significantly greater than that of its parent compound, guaiacol (2-methoxyphenol). 34.250.91researchgate.net The key to this enhanced activity is the methyl group at the 4-position of the phenol (B47542) ring. 34.250.91 In field studies, 2-methoxy-4-methylphenol has been shown to reduce the number of tsetse flies attracted to odor-baited traps by approximately 80%. 34.250.91wipo.int Beyond simply reducing attraction from a distance, the compound also impacts feeding behavior, decreasing the proportion of flies that successfully feed on a host animal by over 80%. 34.250.91researchgate.net This dual mechanism of reducing both attraction and feeding makes it a significant tool in vector control. 34.250.91wipo.int

Brown Ear Ticks (Rhipicephalus appendiculatus): 2-Methoxy-4-methylphenol has been identified as a key repellent constituent in the anal odor of cattle, which naturally guides ticks away from this region. nih.govku.ac.ke Laboratory-based climbing assays confirmed it to be the most repellent individual compound isolated from this odor. ku.ac.ke Structure-activity relationship studies have further explored the chemical features necessary for repellency. These studies compared 2-methoxy-4-methylphenol with ten other structural analogues, assessing how modifications—such as the length of the alkyl group at the 4-position or the replacement of the methoxy (B1213986) group—altered the repellent effect. nih.gov This research highlights that specific structural configurations are crucial for maximizing the repellent activity against this tick species. nih.govku.ac.ke

Table 2: Repellent Effects of 2-Methoxy-4-methylphenol on Arthropods

Arthropod Species Observed Effect Efficacy Reference
Tsetse Fly (Glossina pallidipes) Reduction in trap catches ~80% reduction 34.250.91
Tsetse Fly (Glossina pallidipes) Reduction in feeding on host >80% reduction 34.250.91
Brown Ear Tick (Rhipicephalus appendiculatus) Repellency in climbing assay Most active repellent from cattle anal odour ku.ac.ke

The repellent action of 2-methoxy-4-methylphenol is initiated by its detection through the arthropod's olfactory system. This process involves the binding of the molecule to specific olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs). frontiersin.org In insects, these ORs are typically odor-gated ion channels. frontiersin.orgnih.gov When a specific odorant like 2-methoxy-4-methylphenol binds to its cognate receptor, it causes the ion channel to open, leading to a change in the neuron's membrane potential and the generation of a nerve impulse. nih.gov

While the specific receptor for 2-methoxy-4-methylphenol in tsetse flies or ticks has not been definitively identified, research on related compounds and insects provides a strong model for the likely mechanism. Studies on Drosophila melanogaster and the mosquito Anopheles gambiae have identified ORs that respond strongly to phenolic odorants like 4-methylphenol. nih.gov Bioinformatic analyses suggest that short amino acid motifs, particularly in the N-terminal half of the receptor proteins, are likely involved in the specific binding of phenol-based odors. nih.gov Furthermore, structural studies of the insect receptor MhOR5 in complex with eugenol (a structurally similar phenol) reveal that recognition occurs within a hydrophobic binding pocket in the transmembrane region of the receptor. nih.gov This binding is achieved through distributed, non-specific interactions, which explains how a single receptor can detect multiple, structurally related compounds. nih.gov The activation of these specific chemosensory pathways by 2-methoxy-4-methylphenol is what ultimately triggers the aversive behavioral response observed in arthropods.

Environmental Dynamics and Ecological Roles of 2 Methoxy 4 Methylphenol

Environmental Occurrence and Distribution

2-Methoxy-4-methylphenol (B1669609) is a naturally occurring substance, identified in a variety of environmental contexts, from food and beverages to industrial byproducts. nih.gov

Presence in Food and Beverage Matrices

This compound is a recognized component in the aroma and flavor profiles of several food products. It is acknowledged as a key flavor ingredient and is particularly noted as a major component of the aroma of black-ripe table olives. chemicalbook.com Its presence has also been confirmed in roasted coffee beans. caymanchem.com

In the realm of beverages, 2-Methoxy-4-methylphenol is a known constituent of smoke-affected wines, contributing to their sensory characteristics. It is also found in tequila. The compound's smoky and spicy notes are valued in the food industry, where it is used as a flavoring agent in baked goods and other products. chemicalbook.com Its concentration in finished consumer products is generally low, around 0.02 to 1 ppm, though it can be higher in beverages. chemicalbook.com

Table 1: Presence of 2-Methoxy-4-methylphenol in Food and Beverages

Food/Beverage MatrixRole of 2-Methoxy-4-methylphenol
Black-Ripe OlivesMajor component of aroma chemicalbook.com
Roasted Coffee BeansVolatile component caymanchem.com
Smoke-Affected WinesContributes to sensory characteristics
TequilaIdentified as a constituent
Baked Goods/Smoked FoodsUsed as a flavoring agent chemicalbook.com
Oscypek CheeseKey odorant contributing to smoky flavor nih.gov

Industrial Effluent Presence and Origin

Beyond its role in the food and beverage industry, 2-Methoxy-4-methylphenol is associated with industrial processes. It has been identified in the effluent from pulp mills, which are involved in the production of paper and related products. The compound is also a phenolic pyrolysis product of plant biomass, indicating its potential release from processes involving the thermal decomposition of wood and other plant materials. caymanchem.com It is a known component of wood creosote (B1164894) and pyroligneous acid, which is derived from wood distillation. sigmaaldrich.com

Ecological Interactions and Allelopathic Effects

2-Methoxy-4-methylphenol exhibits significant biological activity, influencing both plant and animal life through chemical signaling and phytotoxicity.

Phytotoxic Activity and Plant Growth Inhibition Mechanisms

Research has demonstrated that 2-Methoxy-4-methylphenol possesses phytotoxic properties. mdpi.com It has been shown to interfere with the germination, cotyledon emergence, and seedling growth of both monocotyledonous and dicotyledonous plants, such as Allium cepa (onion) and Lactuca sativa (lettuce). mdpi.comnih.gov Studies have indicated that this compound can inhibit germination and seedling growth at various concentrations. mdpi.comnih.govresearchgate.net For instance, even at a low concentration of 0.01 mM, it, along with a related compound, inhibited germination and seedling growth of Lactuca sativa by over 50% in laboratory tests. nih.govresearchgate.net The inhibitory effects were generally more pronounced at higher concentrations. mdpi.com

Role in Interspecies Chemical Communication

This compound plays a role in chemical communication between different species. A notable example is its identification as a repellent component in the odor of the waterbuck (Kobus defassa). researchgate.net This finding has led to research into its potential use as a repellent against tsetse flies, which are known to avoid feeding on waterbucks. researchgate.net Studies have shown that 2-Methoxy-4-methylphenol can elicit repellent responses from tsetse flies, suggesting its significance in mediating host-parasite interactions. nih.gov

Environmental Fate and Biogeochemical Cycling

Degradation Pathways in Environmental Compartments (e.g., Soil, Water)

The environmental fate of 2-methoxy-4-methylphenol (EINECS 262-920-0), a compound also known as creosol or 4-methylguaiacol, is largely dictated by microbial degradation, particularly in soil and water. epa.gov As a component of creosote, a widely used wood preservative, its release into the environment is of significant concern. epa.govresearchgate.net The primary mechanism for the natural removal of creosote constituents from contaminated environments is biodegradation. epa.gov

In soil, the degradation of phenolic compounds like 2-methoxy-4-methylphenol is influenced by the indigenous microbial community. For a compound to be biologically degraded, a suitable microbial population with the necessary catabolic capabilities must be present. epa.gov Studies on creosote-contaminated sites have shown that the native microflora can often mediate the degradation of its components. epa.gov The degradation of cresols, a class of compounds to which 2-methoxy-4-methylphenol belongs, can be enhanced in the presence of other biodegradable compounds, which can stimulate the necessary microbial activity. epa.gov For instance, the degradation of partially oxidized polycyclic aromatic hydrocarbons (PAHs) and heterocyclic compounds found in creosote may be accelerated when cresol (B1669610) degradation occurs concurrently. epa.gov

Research on the degradation of p-cresol (B1678582), a related compound, in various advanced oxidation processes has identified several intermediate products. The major degradation pathway involves the oxidation of the benzene (B151609) ring. tandfonline.comtandfonline.com This suggests that similar pathways could be involved in the environmental degradation of 2-methoxy-4-methylphenol. The process typically leads to the formation of less toxic intermediate products, which are further oxidized to shorter-chain carboxylic acids. tandfonline.comtandfonline.com

In aquatic environments, the degradation of 2-methoxy-4-methylphenol is also primarily driven by microbial activity. The white rot fungus Phanerochaete chrysosporium has been shown to extensively mineralize 4-phenylazo-2-methoxyphenol, a structurally related compound, under nitrogen-limiting conditions. nih.gov This suggests that similar lignin-degrading fungi could play a role in the breakdown of 2-methoxy-4-methylphenol in water and soil. The degradation of cresols by phenol-acclimated aerobic granules has also been demonstrated to be effective, with microbial communities dominated by genera such as Bacillus, Acinetobacter, Corynebacterium, and Nocardioides. nih.gov These granules were capable of metabolizing high concentrations of cresol isomers, indicating a robust degradation capacity. nih.gov

The table below summarizes findings related to the degradation of 2-methoxy-4-methylphenol and related compounds in environmental compartments.

CompoundEnvironmental CompartmentDegradation ProcessKey Findings
Creosote (containing 2-methoxy-4-methylphenol) Soil, WaterBiodegradationPrimary route of removal from contaminated environments. epa.gov
p-Cresol Water (Advanced Oxidation)Benzene ring oxidationDegradation to less toxic intermediates and then to carboxylic acids. tandfonline.comtandfonline.com
4-phenylazo-2-methoxyphenol Water (Lab culture)Fungal mineralizationExtensive degradation by Phanerochaete chrysosporium. nih.gov
Cresol isomers Water (Aerobic granules)Microbial metabolismEffective degradation by a mixed microbial community. nih.gov

Glycoside Conjugate Hydrolysis and Release Dynamics

In various biological systems, particularly in plants, 2-methoxy-4-methylphenol can be converted into non-volatile glycoside conjugates. hmdb.ca This process involves the attachment of one or more sugar molecules to the phenolic group. These glycosides can act as a reservoir for the volatile phenol (B47542), which can be released back into the environment through hydrolysis. researchgate.net

The hydrolysis of these glycoside conjugates can occur through two primary mechanisms: acid-catalyzed hydrolysis and enzymatic hydrolysis. nih.govmdpi.com The low pH conditions found in some environmental compartments or within biological systems can promote the cleavage of the glycosidic bond, releasing the free 2-methoxy-4-methylphenol. nih.gov However, enzymatic hydrolysis is often a more significant pathway. nih.govucanr.edu

A variety of enzymes, known as glycosidases, are capable of catalyzing the hydrolysis of glycosidic bonds. awri.com.au β-glucosidases, in particular, play a crucial role in the release of volatile phenols from their glucosidic precursors. acs.org These enzymes are produced by a wide range of microorganisms, including yeasts and bacteria, as well as by plants. nih.govacs.org

The rate and extent of glycoside hydrolysis are influenced by several factors, including the specific type of glycoside, the presence and activity of relevant enzymes, temperature, and pH. wsu.edu For instance, disaccharide glycosides, such as gentiobiosides and rutinosides, are generally more stable than their corresponding monoglucosides. nih.gov The hydrolysis of these more complex glycosides often requires a sequential two-step enzymatic process, involving an initial cleavage of the terminal sugar residue by an enzyme like an α-rhamnosidase, followed by the action of a β-glucosidase to release the volatile phenol. nih.gov

Research in the context of winemaking, where smoke-derived volatile phenols like 4-methylguaiacol can become glycosylated in grapes, has provided significant insights into these hydrolysis dynamics. Studies have shown that during fermentation, yeast β-glucosidases can hydrolyze these glycosides, leading to an increase in the concentration of free volatile phenols in the wine. nih.govucanr.edu The efficiency of this release can vary depending on the yeast strain used, indicating differences in their enzymatic capabilities. nih.gov

The table below presents data on the hydrolysis of 4-methylguaiacol and related volatile phenol glycosides from various studies.

Glycoside TypeHydrolysis ConditionKey Findings
4-methylguaiacol glucoside Enzymatic (β-glucosidase)Release of free 4-methylguaiacol. ucanr.edu
Volatile phenol gentiobiosides Acid-catalyzed (wine aging)More stable than corresponding glucosides. nih.gov
Volatile phenol rutinosides Enzymatic (specific glycosidases)Requires a two-step enzymatic process for complete hydrolysis. nih.govawri.com.au
Smoke-derived glycosides Fermentation (yeast)Release of volatile phenols, with efficiency dependent on yeast strain. nih.gov

The release of 2-methoxy-4-methylphenol from its glycoside conjugates represents a significant environmental dynamic, as it can lead to a delayed and sustained release of this volatile compound into the environment long after the initial contamination event.

Advanced Analytical Techniques and Characterization Methodologies for 2 Methoxy 4 Methylphenol

Spectroscopic Characterization

Spectroscopic methods are fundamental in determining the molecular structure and functional groups of 2-Methoxy-4-methylphenol (B1669609).

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the 2-Methoxy-4-methylphenol molecule.

¹H NMR: The ¹H NMR spectrum reveals the distinct types of protons and their neighboring environments. In a chloroform-d (B32938) (CDCl₃) solvent, the spectrum shows signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the methyl group protons. nih.gov A hydroxyl proton signal is also observed. chemicalbook.com Theoretical and experimental data have been compared, showing good agreement for the chemical shifts. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon atoms in the molecule. Data recorded in CDCl₃ shows distinct peaks for the two sp³-hybridized carbons (the methyl and methoxy groups) and the six sp²-hybridized carbons of the aromatic ring. nih.gov

The following table summarizes the experimental chemical shift values for 2-Methoxy-4-methylphenol.

Table 1: NMR Spectroscopic Data for 2-Methoxy-4-methylphenol in CDCl₃

Nucleus Chemical Shift (ppm) Intensity
¹H NMR 2.27 567.00
3.83 1000.00
5.51 248.00
6.59 27.00
6.60 27.00
6.67 187.00
6.76 188.00
6.79 23.00
6.86 59.00
¹³C NMR 21.01 522.00
55.81 736.00
111.81 1000.00
114.29 995.00
121.56 955.00
129.60 587.00
143.42 607.00
146.40 512.00

Source: Human Metabolome Database (HMDB), PubChem. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in 2-Methoxy-4-methylphenol by measuring the absorption of infrared radiation. The FTIR spectrum of this compound has been recorded and analyzed, with assignments made for the fundamental vibrational frequencies. rsc.org The spectrum displays characteristic bands corresponding to the O-H stretching of the phenolic hydroxyl group, C-H stretching of the aromatic ring and methyl/methoxy groups, C-O stretching of the methoxy ether and phenol (B47542), and C=C stretching within the aromatic ring. rsc.orgresearchgate.net The NIST Chemistry WebBook also provides access to an evaluated infrared reference spectrum for this compound. nist.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

The electron ionization (EI) mass spectrum of 2-Methoxy-4-methylphenol shows a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. researchgate.net The fragmentation pattern provides structural information. Key fragments are typically observed due to the loss of a methyl group (-CH₃) from the molecular ion. nih.gov GC-MS is a standard method for identifying 2-Methoxy-4-methylphenol in various samples, including commercial liquid smoke flavorings. sigmaaldrich.com

Table 2: Key GC-MS Spectral Peaks for 2-Methoxy-4-methylphenol (EI-B, positive ionization)

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Ion
138.0 99.99 [C₈H₁₀O₂]⁺ (Molecular Ion)
123.0 86.06 [M-CH₃]⁺
95.0 34.86
55.0 18.23
67.0 16.72

Source: PubChem, Human Metabolome Database. nih.govcontaminantdb.ca

Mid-Infrared (MIR) Spectroscopy for Classification

Mid-infrared (MIR) spectroscopy has been explored as a rapid analytical tool for classifying complex mixtures containing 2-Methoxy-4-methylphenol. In one study, MIR spectroscopy, in conjunction with chemometric techniques like principal component analysis (PCA) and linear discriminant analysis (LDA), was successfully evaluated for its ability to identify wines tainted by smoke. Since 2-Methoxy-4-methylphenol is a known component of wood smoke, this application demonstrates the utility of MIR spectroscopy for qualitative classification based on the presence of this and related compounds. sigmaaldrich.com

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating 2-Methoxy-4-methylphenol from complex matrices and for determining its concentration and sensory impact.

Gas Chromatography-Olfactometry (GC-O) for Odor Profiling

Gas Chromatography-Olfactometry (GC-O) is a specialized technique that combines the separation power of GC with human sensory perception. nih.govresearchgate.net As the separated compounds elute from the GC column, they are directed to both a chemical detector (like MS) and a sniffing port, where a trained panelist can describe the odor.

2-Methoxy-4-methylphenol is a significant flavor and aroma compound and has been extensively studied using GC-O. Its odor profile is complex and can vary depending on its concentration and the matrix in which it is present. mdpi.com Research has identified several odor descriptors for this compound.

Table 3: Odor Descriptors for 2-Methoxy-4-methylphenol from GC-O Analysis

Odor Descriptor Reference/Context
Smoky, sweet, burnt General odor profile. ventos.comthegoodscentscompany.com
Clove, leathery, spicy, vanilla Organoleptic properties. sigmaaldrich.com
Phenolic, smoke, plastic Described in a study on smoky aroma. mdpi.com
Stagnant water/chemical Tentatively identified in tainted grape juice. oup.com
Wood, smoke, phenol Reported in studies of phenolic compounds. mdpi.com

Source: Various sensory studies. sigmaaldrich.commdpi.comventos.comthegoodscentscompany.comoup.com

Studies have shown that the perceived odor character of 2-Methoxy-4-methylphenol can change with its concentration. mdpi.com This highlights the importance of GC-O in not just identifying odor-active compounds but also in characterizing their sensory contribution at relevant concentration levels.

Table of Compound Names

Identifier/Name
Einecs 262-920-0
2-Methoxy-4-methylphenol
4-Methylguaiacol
Creosol
p-Creosol
2-Methoxy-p-cresol
4-Hydroxy-3-methoxytoluene
2-Hydroxy-5-methylanisole
Phenol, 2-methoxy-4-methyl-

Computational and In Silico Approaches

Computational and in silico methods are powerful tools for investigating the properties and interactions of 2-Methoxy-4-methylphenol at a molecular level. These approaches provide insights that complement experimental data, aiding in the prediction of behavior and the design of new applications.

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand and predict the interaction between small molecules like 2-Methoxy-4-methylphenol and biological macromolecules, such as proteins and enzymes.

Research has utilized molecular docking to investigate the biological activity of constituents found in wood creosote (B1164894), which includes 2-Methoxy-4-methylphenol (also known as 4-methylguaiacol). jst.go.jpjst.go.jp One study examined the inhibitory effect of wood creosote components on acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. jst.go.jpjst.go.jp A computer-based molecular docking simulation was performed to analyze the mechanism of AChE inactivation. The simulation indicated that phenolic compounds, including 4-methylguaiacol, bind to the active site of the enzyme. jst.go.jpjst.go.jp This binding competitively blocks the entry of the substrate, acetylcholine, thereby inhibiting the enzyme's function. jst.go.jp These findings suggest that the biological effects of wood creosote can be attributed, at least in part, to the AChE inhibition by its phenolic components. jst.go.jpjst.go.jp

The inhibitory concentrations (IC50) of various wood creosote components against acetylcholinesterase were determined experimentally, providing context for the docking simulation results.

Table 1: Inhibitory Concentration (IC50) of Wood Creosote Components against Acetylcholinesterase

Compound IC50 (mM)
2,4-dimethylphenol 3.9
p-cresol (B1678582) 5.6
o-cresol 6.3
m-cresol 10.0
5-methylguaiacol 14.0
phenol 15.2
guaiacol (B22219) 17.0
4-methylguaiacol (Creosol) 27.2

This table is based on data from a study on the inhibition of acetylcholinesterase by wood creosote components. jst.go.jpjst.go.jp

Density Functional Theory (DFT) Studies for Adsorption Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 2-Methoxy-4-methylphenol, DFT studies are instrumental in understanding its adsorption properties onto various materials, which is critical for applications in catalysis and environmental remediation.

While direct DFT studies on 2-Methoxy-4-methylphenol are specific, extensive research on similar phenolic compounds like p-cresol provides significant insights into the methodology and expected outcomes. DFT calculations have been employed to explore the mechanism of p-cresol adsorption on adsorbents like activated carbon. mdpi.comresearchgate.net These studies calculate parameters such as adsorption energy, bond distances, and changes in electronic structure upon adsorption. mdpi.comresearchgate.net

For example, a DFT study on the adsorption of p-cresol onto different models of activated carbon (pristine and with oxygen functional groups) revealed that the process is energetically favorable. mdpi.comresearchgate.net The high calculated adsorption energies suggested a chemisorptive interaction, where chemical bonds are formed between the cresol (B1669610) molecule and the activated carbon surface. mdpi.comresearchgate.net The study found that the presence of oxygen functional groups, particularly carboxyl groups, enhanced the adsorption process. researchgate.net Similar computational approaches can be applied to 2-Methoxy-4-methylphenol to predict its adsorption behavior on various surfaces, aiding in the design of effective adsorbents.

Table 2: DFT Calculated Adsorption Energies of p-Cresol on Activated Carbon Models

Activated Carbon Model Adsorption Energy (kJ/mol)
Pristine -416.47
Carbonyl Functionalized -49.99
Hydroxyl Functionalized -54.73
Carboxyl Functionalized -63.62

This table presents data from a DFT study on p-cresol adsorption, illustrating the type of insights gained from such computational methods. mdpi.comresearchgate.net

Chemometric Analysis (e.g., Principal Component Analysis, Linear Discriminant Analysis)

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data. Techniques like Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) are employed to find patterns and classify complex datasets, such as the volatile compound profiles of food and beverages where 2-Methoxy-4-methylphenol can be a key component. sci-hub.seresearchgate.netcapes.gov.br

PCA is a technique that reduces the dimensionality of large datasets while retaining most of the original variation. wikipedia.org LDA is a supervised method used to find a linear combination of features that characterizes or separates two or more classes of objects or events. researchgate.net

These methods have been successfully applied in studies where 2-Methoxy-4-methylphenol is a significant volatile compound. In a study differentiating cocoa masses by geographical origin and roasting conditions, gas chromatography data was analyzed using PCA and discriminant analysis. capes.gov.br The results established that unroasted cocoa masses could be classified into groups that differed primarily in their amounts of hexane (B92381) and 2-Methoxy-4-methylphenol, suggesting these compounds could serve as origin markers. capes.gov.br

Similarly, in the analysis of whiskies, LDA was used to differentiate peated single malts from other types. sci-hub.se The analysis was based on the concentrations of key odorants, including 2-Methoxy-4-methylphenol. sci-hub.se

Table 3: Application of Chemometric Analysis in Studies Involving 2-Methoxy-4-methylphenol

Study Subject Analytical Technique Chemometric Method Key Finding Involving 2-Methoxy-4-methylphenol Reference(s)
Cocoa Masses Gas Chromatography–Mass Spectrometry PCA, Discriminant Analysis Identified as a key chemical marker for differentiating geographical origin of unroasted cocoa. capes.gov.br
Peated Malt Whisky Gas Chromatography–Olfactometry Linear Discriminant Analysis (LDA) Used as a variable to successfully differentiate peated whiskies from other types. sci-hub.se

This table summarizes examples where chemometric techniques have been used to analyze complex mixtures containing 2-Methoxy-4-methylphenol.

Microscopic and Nanoscale Characterization in Catalysis Research (e.g., SEM, TEM, DLS)

Microscopic and nanoscale characterization techniques are indispensable in catalysis research involving 2-Methoxy-4-methylphenol. Methods such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Dynamic Light Scattering (DLS) provide crucial information about the morphology, structure, size, and distribution of catalysts, which are determining factors for their activity and selectivity.

In the catalytic conversion of 2-Methoxy-4-methylphenol, these techniques are used to understand the nature of the catalyst itself. For instance, in the aerobic oxidation of 2-Methoxy-4-methylphenol to vanillin (B372448) using a cobalt-based catalyst, a suite of characterization methods including DLS and TEM were employed. acs.org The investigation revealed that the true catalysts were not the initial cobalt salts but rather cobalt oxide/hydroxide [CoOx(OH)y] nanoparticles formed under the reaction conditions. acs.org DLS and TEM were critical in identifying these nanoparticles and determining that their size was decisive for catalytic performance. acs.org

In another study focusing on the gasification of 2-Methoxy-4-methylphenol as a lignin (B12514952) surrogate, SEM was used to examine the surface morphology of fluidizable Ni/γAl2O3 catalysts. researchgate.net The SEM images showed minimal agglomeration of the catalyst particles, which is an important property for maintaining catalytic activity in a fluidized bed reactor. researchgate.net These microscopic analyses are often complemented by other techniques like X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS) to provide a comprehensive understanding of the catalyst's physical and chemical properties. acs.orgcardiff.ac.uk

Table 4: Microscopic and Nanoscale Characterization in Catalysis Involving 2-Methoxy-4-methylphenol

Catalytic Reaction Catalyst Characterization Technique(s) Key Finding Reference(s)
Aerobic oxidation to vanillin Cobalt salts/complexes DLS, TEM, XPS, XRD Identified the true catalyst as CoOx(OH)y nanoparticles and showed particle size is crucial for performance. acs.org
Steam gasification Ni/γAl2O3 and Ru-promoted Ni/γAl2O3 SEM, XRD, TPD Investigated the surface morphology, showing minimal agglomeration of catalyst particles. researchgate.net
Hydrodeoxygenation of vanillin Pd/Zr-SDC-BrX% Not specified in abstract Engineered quasi-crystalline catalysts to optimize selectivity towards 2-methoxy-4-methylphenol. chinesechemsoc.org

This table highlights the application of advanced characterization techniques to understand catalysts used in reactions with 2-Methoxy-4-methylphenol.

Table 5: Chemical Compounds Mentioned in the Article

Compound Name Synonym(s)
2-Methoxy-4-methylphenol This compound, Creosol, 4-Methylguaiacol, 2-Methoxy-p-cresol
Acetylcholine -
Acetylcholinesterase (AChE) -
p-cresol 4-methylphenol
o-cresol 2-methylphenol
m-cresol 3-methylphenol
2,4-dimethylphenol -
5-methylguaiacol -
Guaiacol 2-methoxyphenol
Phenol -
Hexane -
Vanillin 4-hydroxy-3-methoxybenzaldehyde
Cobalt oxide/hydroxide CoOx(OH)y
Nickel Ni
Ruthenium Ru
Gamma-Alumina γAl2O3
Palladium Pd

Future Research Directions and Theoretical Frameworks

Exploration of Novel Derivatization Pathways and Advanced Functional Materials

A significant frontier in trans-ferulic acid research is the synthesis of novel derivatives to enhance its inherent properties or create new functional materials. nih.govfrontiersin.org While trans-ferulic acid possesses strong antioxidant capabilities, its application can be limited by factors like low water solubility and bioavailability. researchgate.netmdpi.com Future research will likely focus on chemical and enzymatic derivatization routes to overcome these limitations and develop advanced materials with tailored functionalities. frontiersin.orgdntb.gov.ua

One promising area is the creation of esters and amides. For instance, researchers have synthesized a series of trans-ferulic acid derivatives containing a chalcone (B49325) moiety, which have shown enhanced antiviral activities compared to the parent compound. acs.org In one study, 35 such derivatives were designed, with several compounds exhibiting superior curative, protective, and inactivating effects against the Tobacco Mosaic Virus (TMV). acs.org Another strategy involves creating lipophilic antioxidants by derivatizing trans-ferulic acid to improve its integration into cell membranes and enhance its protective effects against lipid peroxidation. jst.go.jp

Furthermore, trans-ferulic acid is being explored as a monomer for creating bio-based polymers and functional nanomaterials. jst.go.jp Encapsulation of trans-ferulic acid into materials like hexagonal and cubic mesoporous silica (B1680970) supports has been shown to allow for sustained release in simulated biological fluids. researchgate.netmdpi.com Functionalization of these supports can further tune the release rate. researchgate.netmdpi.com The development of molecularly imprinted polymers based on quantum dot-grafted covalent organic frameworks represents a novel approach for the highly selective detection of ferulic acid. jst.go.jp

Table 1: Examples of trans-Ferulic Acid Derivatization and Functionalization

Derivative/Functional MaterialSynthesis ApproachEnhanced Property/ApplicationResearch Finding
Chalcone Derivatives Chemical SynthesisAntiviral ActivityCompound F27 showed a protective activity (EC₅₀) of 98.78 µg/mL against TMV, superior to trans-ferulic acid (328.6 µg/mL). acs.org
Mesoporous Silica Nanoparticles EncapsulationSustained ReleaseLoaded nanoparticles demonstrated tuned release in simulated gastric and intestinal fluids. researchgate.netmdpi.com
Nanostructured Lipid Carriers NanoencapsulationBioavailabilityEthyl oleate-containing carriers improved oral bioavailability compared to conventional solid lipid nanoparticles. mu-varna.bg
O-carbamoyl ferulamide (B102684) derivatives Chemical SynthesisMulti-target therapeuticDesigned to inhibit MAO-B, AChE, and Aβ aggregation for potential Alzheimer's disease treatment. rsc.org

Elucidation of Complex Biological Mechanisms and Interconnected Signaling Cascades

While the antioxidant capacity of trans-ferulic acid is well-documented, future research aims to unravel the intricate biological mechanisms and signaling pathways it modulates. jst.go.jpscielo.br This involves moving beyond its direct free-radical scavenging effects to understand its influence on cellular communication and gene expression. researchgate.netmdpi.com

A key area of investigation is its role in modulating inflammatory and apoptotic pathways. researchgate.net trans-Ferulic acid has been shown to influence the expression of proteins involved in cell cycle regulation and apoptosis, such as p53, p21, cyclins, and caspases. researchgate.net It can block the activation of signaling pathways like the canonical Smad and non-canonical extracellular-signal-regulated kinase/Akt pathways in cancer cells. researchgate.net Furthermore, it has been found to inhibit viral replication by suppressing the expression of proteins that play a role in the cell apoptosis pathway. frontiersin.org

Another critical research direction is its impact on metabolic regulation. Studies have shown that trans-ferulic acid is a potent activator of AMP-activated protein kinase (AMPK), a key regulator of metabolism. nih.gov By activating AMPK, it can enhance the phosphorylation of acetyl-CoA carboxylase (ACC), promoting fatty acid oxidation, and upregulate glucose transporters like GLUT2 and GLUT4 under hyperglycemic conditions. nih.gov Understanding these interconnected signaling cascades is crucial for developing targeted therapeutic strategies for metabolic diseases. nih.gov

Development of Sustainable Production and Biorefinery Concepts for Lignocellulosic Biomass

trans-Ferulic acid is abundantly present in lignocellulosic biomass, such as agricultural residues like wheat bran, rye bran, and corn bran. frontiersin.orgmdpi.comosti.gov A major focus of future research is the development of sustainable and economically viable methods to extract and purify it from these low-cost feedstocks, integrating its production into advanced biorefinery concepts. dntb.gov.uaosti.govrsc.org

Current extraction methods include alkaline or enzymatic hydrolysis. frontiersin.org Enzymatic hydrolysis, using feruloyl esterases (FAEs), is considered a more environmentally friendly approach. mdpi.comresearchgate.net Research is focused on discovering and engineering more efficient FAEs and optimizing the enzymatic process to increase yields. researchgate.net For example, a study demonstrated the release of up to 369.3 mg of ferulic acid per 100g of rye bran after 48 hours of enzymatic hydrolysis with Viscozyme L. mdpi.com

The integration of ferulic acid production into lignocellulosic biorefineries is a key strategic goal. osti.govscispace.com In such a system, biomass is fractionated to produce not only ferulic acid but also other valuable products like biofuels (e.g., bioethanol, butanediol), xylose derivatives, and other platform chemicals, thereby maximizing the value derived from the raw material and creating a zero-waste process. osti.govmdpi.commdpi.com

Table 2: Ferulic Acid Yield from Lignocellulosic Sources via Enzymatic Hydrolysis

Biomass SourceEnzyme UsedYield of Ferulic Acid (mg/100g)Reference
Rye Bran Viscozyme L369.3 mdpi.com
Wheat Bran Viscoferm255.1 mdpi.com
Oat Bran Viscoferm33.5 mdpi.com

Integration of Multi-Omics Approaches for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of trans-ferulic acid, future research will increasingly rely on the integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics. tandfonline.comfrontiersin.org These approaches allow for the simultaneous analysis of thousands of genes, proteins, and metabolites, providing a comprehensive picture of how trans-ferulic acid affects cellular systems. tandfonline.com

For example, an integrated multi-omics analysis of lily roots resistant to fusarium wilt revealed a significant upregulation of the phenylpropanoid biosynthesis pathway upon infection. oup.com Metabolomics showed a 2.5-fold increase in ferulic acid content, which was correlated with the upregulated expression of relevant genes and proteins identified through transcriptomics and proteomics. oup.com Such studies can pinpoint key regulatory genes and pathways that are modulated by trans-ferulic acid. oup.com

In another context, multi-omics can help understand the complex interactions between gut microbiota and trans-ferulic acid metabolism, identifying specific bacterial enzymes responsible for its biotransformation. diva-portal.org This comprehensive understanding is essential for elucidating its mechanisms of action and for the rational design of new therapies and functional foods. tandfonline.com

Advanced Computational Modeling and Artificial Intelligence in Predictive Research

Advanced computational modeling and artificial intelligence (AI) are set to revolutionize research on trans-ferulic acid. mu-varna.bgmdpi.com These tools can accelerate the discovery process, from predicting biological activity to optimizing production processes.

Molecular docking and computational simulations are being used to predict the binding affinities of trans-ferulic acid and its derivatives to specific biological targets, such as enzymes or receptors. mdpi.comaijr.org For instance, computational studies have estimated the binding affinity of trans-ferulic acid to GABAA receptor subunits, providing a theoretical basis for its anxiolytic effects. mdpi.com Similarly, models have been developed to study the interaction between ferulic acid and metal nanoparticles for creating novel nanocomposites. aijr.orgresearchgate.net

Machine learning (ML) and artificial neural networks (ANNs) are being applied to model and predict complex relationships. mdpi.commdpi.com Researchers have used ANNs to analyze and predict the concentration of ferulic acid in wheat grain based on factors like crop variety and environmental conditions. mdpi.com In another study, a machine learning model was developed that could predict the solubility of ferulic acid in various deep eutectic solvents with high accuracy, outperforming traditional modeling approaches. mdpi.com AI is also being used to predict pharmacokinetic properties, such as blood-brain barrier permeability, which is critical for drug development. researchgate.net These predictive models can significantly reduce the time and cost of experimental screening and formulation development. mdpi.comfrontiersin.org

Q & A

Q. How can researchers balance brevity and completeness when reporting synthetic protocols for this compound?

  • Methodological Answer : Follow the "Materials and Methods" structure from : concise descriptions in the main text, with detailed steps (e.g., reaction times, troubleshooting) in supplementary files. Use schematics for complex pathways and tabulate yields/purities .

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